molecular formula C20H17F3N2O2 B2745146 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 851405-37-3

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2745146
CAS No.: 851405-37-3
M. Wt: 374.363
InChI Key: UOOLQOJPVVFQBS-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core, a trifluoromethyl group, and an amide functional group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate can then be further modified to introduce the trifluoromethyl group and the ethylamine side chain.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to achieving optimal results. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

  • Medicine: It has been investigated for its therapeutic potential in treating diseases such as Alzheimer's disease and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide: Lacks the trifluoromethyl group.

  • N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide: Has a methyl group instead of a trifluoromethyl group.

  • N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(trifluoromethyl)benzamide enhances its chemical stability and biological activity compared to similar compounds without this group. This makes it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-12-2-3-14-11-15(19(27)25-17(14)10-12)8-9-24-18(26)13-4-6-16(7-5-13)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOLQOJPVVFQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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